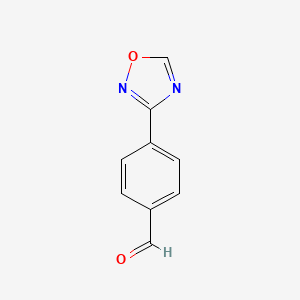

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

CAS No.: 545424-41-7

Cat. No.: VC2274039

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 545424-41-7 |

|---|---|

| Molecular Formula | C9H6N2O2 |

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 4-(1,2,4-oxadiazol-3-yl)benzaldehyde |

| Standard InChI | InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H |

| Standard InChI Key | KPIGPNUESQGOAO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=O)C2=NOC=N2 |

| Canonical SMILES | C1=CC(=CC=C1C=O)C2=NOC=N2 |

Introduction

Chemical Structure and Basic Properties

Structural Characteristics

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde (CAS: 545424-41-7) possesses a molecular formula of C₉H₆N₂O₂ with a calculated molecular weight of 174.16 g/mol . The structure features a benzene ring substituted with an aldehyde group at the para position and a 1,2,4-oxadiazole heterocycle at the meta position . This 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, creating a π-electron-rich system that influences the compound's electronic properties . The presence of both electron-withdrawing (aldehyde) and electron-donating (oxadiazole) groups on the benzene ring creates an interesting electronic distribution that affects the molecule's reactivity and physical properties . The planar arrangement of the aromatic systems enables potential π-π stacking interactions, which can be important in supramolecular chemistry and crystal engineering applications.

Physical and Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers as documented in chemical databases . The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-6H, with the corresponding InChIKey being KPIGPNUESQGOAO-UHFFFAOYSA-N . The Simplified Molecular-Input Line-Entry System (SMILES) notation is represented as C1=CC(=CC=C1C=O)C2=NOC=N2 . These identifiers serve as unique digital representations that allow for precise identification and database searching across chemical information systems. The compound was first registered in chemical databases in 2007, with the most recent modification date being February 22, 2025, indicating ongoing interest and updates to the information regarding this compound .

Physicochemical Properties

Table 1: Basic physicochemical properties of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde

The compound is expected to demonstrate moderate polarity due to the presence of the aldehyde and oxadiazole functional groups, likely resulting in solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The presence of the aldehyde group provides a reactive site for nucleophilic addition reactions, while the oxadiazole ring contributes to the compound's stability and potential for coordination with metal ions or hydrogen bonding interactions. These physicochemical properties collectively influence the compound's behavior in chemical reactions, biological systems, and material applications.

Synthetic Approaches

General Synthetic Routes

The synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde typically involves cyclization reactions of appropriate precursors to form the oxadiazole ring attached to the benzaldehyde moiety. One common approach involves the cyclization of amidoximes with carboxylic acid derivatives or their activated forms. This method typically begins with the reaction of a nitrile compound with hydroxylamine to form an amidoxime intermediate, which subsequently undergoes cyclodehydration with a carboxylic acid derivative to yield the desired 1,2,4-oxadiazole ring. For the specific case of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde, this might involve starting with 4-formylbenzonitrile or a protected version of the aldehyde to prevent unwanted side reactions during the oxadiazole formation.

Alternative synthetic routes may include the use of 4-formylbenzoic acid derivatives reacting with appropriate amidoximes, followed by cyclization under dehydrating conditions. The synthetic pathway chosen often depends on the availability of starting materials, desired purity, scale of production, and compatibility with other functional groups present in the molecule. In laboratory settings, these reactions typically require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection to optimize yields and minimize side products. The presence of the reactive aldehyde group necessitates consideration of protection/deprotection strategies in some synthetic routes to prevent undesired reactions at this position during the formation of the oxadiazole ring.

Optimization and Purification

The successful synthesis of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde requires optimization of reaction conditions and effective purification strategies. Modern synthetic approaches often employ microwave-assisted synthesis or solvent-free conditions to improve reaction efficiency, reduce reaction times, and enhance environmental sustainability. Purification of the final product typically involves recrystallization from appropriate solvent systems, column chromatography, or a combination of these techniques. The choice of purification method depends on the scale of synthesis, the nature of impurities present, and the required purity level for the intended application.

Quality control analysis of the synthesized compound commonly employs various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry, and infrared spectroscopy . These methods confirm the structural integrity of the synthesized compound and assess its purity level. For advanced research applications, particularly in pharmaceutical development, purity standards exceeding 95% are typically required to ensure reliable and reproducible results in subsequent studies. The synthetic challenges associated with producing high-purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde have led to continuous refinement of synthetic protocols and purification techniques in both academic and industrial settings.

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for confirming the identity and purity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. The ¹H NMR spectrum would typically display characteristic signals for the aromatic protons of the benzene ring, the aldehyde proton, and the single proton in the oxadiazole ring . The aldehyde proton generally appears as a distinct singlet at approximately 9.9-10.0 ppm, while the oxadiazole proton would be observed around 8.5-9.0 ppm . The aromatic protons of the benzene ring would appear as two sets of doublets in the 7.5-8.5 ppm region, reflecting the para-substitution pattern with coupling constants typically in the range of 8-9 Hz .

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be expected to resonate at approximately 190-195 ppm, while the carbons of the oxadiazole ring would appear at characteristic shifts in the 160-175 ppm range . The aromatic carbons would produce signals in the 120-140 ppm region, with the exact positions influenced by their proximity to the substituent groups. Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional structural confirmation by establishing connectivity patterns between the protons and carbons in the molecule. These spectroscopic details are essential for confirming the successful synthesis and structural integrity of the compound.

Mass Spectrometry and Other Spectroscopic Methods

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. The molecular ion peak should appear at m/z 174, corresponding to the calculated molecular weight of the compound . Characteristic fragmentation patterns might include the loss of the aldehyde group (M-29) and fragmentations of the oxadiazole ring. High-resolution mass spectrometry (HRMS) would provide precise mass measurements that can confirm the molecular formula with high accuracy.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. The aldehyde group would show a strong C=O stretching band at approximately 1700-1720 cm⁻¹, while the C=N stretching of the oxadiazole ring would appear around 1600-1650 cm⁻¹ . Additionally, UV-visible spectroscopy would demonstrate absorption maxima related to the π-π* transitions of the aromatic and heterocyclic systems, providing insights into the electronic structure of the molecule. X-ray crystallography, when available, offers definitive structural confirmation, revealing bond lengths, angles, and the three-dimensional arrangement of the molecule in the solid state. These complementary spectroscopic techniques collectively establish a comprehensive characterization profile for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

Chemical Reactivity and Reactions

Reactive Sites and General Reactivity

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde contains multiple reactive sites that enable its participation in a diverse range of chemical transformations. The aldehyde group represents the most reactive site, readily undergoing nucleophilic addition reactions with various nucleophiles including amines, alcohols, and carbon nucleophiles. These reactions can lead to the formation of imines (Schiff bases), acetals, and carbon-carbon bonds through reactions such as aldol condensations, Wittig reactions, and Grignard additions. The reactivity of the aldehyde group makes this compound particularly valuable as a building block in organic synthesis, allowing for the construction of more complex molecular architectures.

The 1,2,4-oxadiazole ring exhibits aromatic character and stability under most reaction conditions, but can participate in certain transformations. The ring can serve as a coordination site for metals through the nitrogen atoms, potentially enabling its use in coordination chemistry and catalysis. Under harsh conditions, the oxadiazole ring may undergo ring-opening reactions, particularly in strongly acidic or basic environments or at elevated temperatures. The aromatic benzene ring can undergo typical electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing aldehyde group diminishes reactivity toward electrophiles while activating the ring toward nucleophilic aromatic substitution under appropriate conditions.

Synthetic Applications

The reactivity profile of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde positions it as a versatile intermediate in the synthesis of more complex structures with potential applications in pharmaceuticals, materials science, and agrochemicals. The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to a range of functional group transformations. Reductive amination of the aldehyde with primary or secondary amines offers a route to amino derivatives that may possess interesting biological activities. The compound can also participate in multicomponent reactions such as the Biginelli, Ugi, or Passerini reactions, enabling the rapid construction of complex heterocyclic scaffolds.

Condensation reactions between the aldehyde group and active methylene compounds can lead to α,β-unsaturated systems that may serve as Michael acceptors or participate in cycloaddition reactions. The resulting conjugated systems often display interesting photophysical properties, potentially useful in the development of fluorescent probes or optoelectronic materials. Through these diverse reaction pathways, 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde serves as a versatile chemical platform for accessing a broad spectrum of structurally diverse compounds with tailored properties and functions for specific applications in various fields of chemistry and materials science.

Applications and Research Developments

Pharmaceutical Research

4-(1,2,4-Oxadiazol-3-yl)benzaldehyde has attracted significant interest in pharmaceutical research due to the biological activity often associated with 1,2,4-oxadiazole-containing compounds. The 1,2,4-oxadiazole ring is recognized as a bioisostere for amides and esters, offering enhanced metabolic stability while maintaining similar spatial and electronic properties. This structural feature makes derivatives of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde potential candidates for drug development across various therapeutic areas. Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated antimicrobial, anti-inflammatory, antiviral, and anticancer activities in previous studies, suggesting similar potential for derivatives of this specific compound.

The presence of the reactive aldehyde group provides a convenient handle for creating libraries of derivatives through condensation reactions with hydrazines, hydroxylamines, or amines, yielding hydrazones, oximes, or imines with potentially enhanced biological activities. These derivatives can be screened against various biological targets to identify lead compounds for further development. Structure-activity relationship (SAR) studies involving 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde derivatives could provide valuable insights into the structural requirements for specific biological activities, guiding the design of more potent and selective therapeutic agents. The development of such compounds could contribute to addressing current challenges in medicinal chemistry, including antimicrobial resistance and the need for more effective treatments for cancer and inflammatory diseases.

Materials Science Applications

In materials science, 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and its derivatives hold promise for applications in advanced functional materials. The extended π-conjugation present in this molecule, combined with the electronic properties of the oxadiazole ring, can contribute to interesting photophysical and electronic properties. Derivatives of this compound may find applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The oxadiazole ring is known to enhance electron transport properties in organic semiconductors, while the aldehyde group provides a reactive site for further functionalization to tune these properties.

Polymeric materials incorporating 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde units may display enhanced thermal stability, mechanical strength, and optical properties suitable for specialized applications. The aldehyde functionality allows for polymerization through various mechanisms, including aldol condensations and imine formation with diamines. Such polymers could find applications in high-performance materials, including heat-resistant plastics, specialty adhesives, and optical materials. Additionally, the coordination capabilities of the oxadiazole ring could be exploited in the development of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, catalysis, and sensing. These diverse materials applications highlight the versatility of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde as a building block for advanced functional materials.

Analytical and Synthetic Chemistry

In the field of analytical chemistry, 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde could serve as a precursor for the development of chemical sensors and fluorescent probes. The aldehyde group can be transformed into various chromophores and fluorophores through condensation reactions, potentially yielding compounds with sensitive and selective detection capabilities for specific analytes. Such sensors might find applications in environmental monitoring, biomedical diagnostics, or industrial quality control. The oxadiazole ring's coordination properties could be exploited for detecting metal ions, while derivatives containing specific recognition elements could target organic analytes or biomolecules.

From a synthetic chemistry perspective, 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde represents a valuable building block for constructing more complex molecular architectures through convergent synthesis approaches. Its distinctive combination of functional groups enables selective transformations and sequential reactions for the assembly of elaborated structures with precise spatial arrangements. This compound could serve as a key intermediate in the synthesis of dendrimers, macrocycles, or supramolecular assemblies with applications ranging from drug delivery systems to catalytic materials. The ongoing development of new synthetic methodologies involving this compound continues to expand its utility in diverse areas of chemical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume